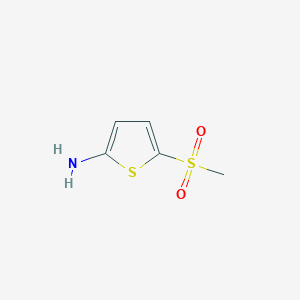

5-Methanesulfonylthiophen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2S2 |

|---|---|

Molecular Weight |

177.2 g/mol |

IUPAC Name |

5-methylsulfonylthiophen-2-amine |

InChI |

InChI=1S/C5H7NO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,6H2,1H3 |

InChI Key |

HIDUGCSYOJULRI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methanesulfonylthiophen 2 Amine and Its Precursors

Retrosynthetic Analysis of 5-Methanesulfonylthiophen-2-amine

A retrosynthetic analysis of this compound reveals several logical disconnections, highlighting the key precursors and potential synthetic strategies.

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond of the amine group. This approach suggests the formation of the amine on a pre-existing 5-methanesulfonylthiophene ring. The precursor would be a thiophene (B33073) derivative with a suitable leaving group or a functional group that can be converted to an amine, such as a nitro or azido (B1232118) group, at the 2-position.

C-S Bond Disconnection (Sulfonyl Group): Another key disconnection is at the C-S bond of the sulfonyl moiety. This implies a late-stage introduction of the methanesulfonyl group onto a 2-aminothiophene precursor. This strategy is often favored due to the wide availability of methods for synthesizing substituted 2-aminothiophenes. The key intermediate in this case would be 2-aminothiophene or a protected derivative thereof.

Thiophene Ring Formation: A more convergent approach involves the construction of the thiophene ring itself from acyclic precursors that already contain the necessary functionalities or their latent equivalents. This could be achieved through cyclization reactions, such as the Gewald reaction, which can provide highly substituted 2-aminothiophenes in a single step. wikipedia.orgtandfonline.comarkat-usa.org

Classical and Novel Synthetic Routes to the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a crucial building block in the synthesis of numerous biologically active compounds. tandfonline.com Several classical and modern methods have been developed for its construction.

Directly introducing an amino group onto a thiophene ring presents a challenge but is an area of active research. nih.gov Traditional methods often require harsh conditions or multi-step sequences. However, modern catalytic systems are emerging to facilitate this transformation. One such approach involves the use of copper iodide as a catalyst for the amidation of heterocycles with N-fluorobenzenesulfonimide (NFSI), which can then be converted to the amine. organic-chemistry.org

Cyclization reactions are the most common and versatile methods for synthesizing substituted 2-aminothiophenes.

The Gewald reaction is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org This reaction is highly versatile due to the availability of starting materials and the mild reaction conditions. arkat-usa.org The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization. tandfonline.com Recent advancements have shown that microwave irradiation and ball-milling techniques can significantly improve reaction yields and reduce reaction times. wikipedia.orgsciforum.net

The Fiesselmann thiophene synthesis provides another route to substituted thiophenes. In a variation of this method, reacting a substrate containing a nitrile group instead of an ester can lead to the formation of 3-aminothiophenes. wikipedia.orgwikipedia.org This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or their nitrile analogs under basic conditions. wikipedia.org

The Hinsberg thiophene synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in a double aldol (B89426) condensation to form the thiophene ring. researchgate.net

Below is a comparative table of these key cyclization reactions:

wikipedia.orgarkat-usa.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netIntroduction of the Sulfonyl Moiety onto the Thiophene Core

Once the 2-aminothiophene scaffold is in place, the methanesulfonyl group can be introduced. This is typically achieved through electrophilic sulfonylation or by oxidation of a corresponding thioether.

Electrophilic sulfonylation involves the reaction of the thiophene ring with a sulfonylating agent. A common method is the reaction of a 2-aminothiazole (B372263) derivative with a sulfonyl chloride in the presence of a base like sodium acetate. nih.gov This approach can be adapted for 2-aminothiophenes. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov The amino group at the 2-position is a strong activating group, directing the incoming electrophile to the 5-position. Therefore, reacting 2-aminothiophene with methanesulfonyl chloride in the presence of a suitable base would be a direct route to the target molecule.

An alternative strategy involves the oxidation of a pre-installed sulfur-containing group, such as a methylthio group, at the 5-position of the 2-aminothiophene ring. The oxidation of thiophenes can lead to either thiophene-1-oxides or thiophene-1,1-dioxides (sulfones), depending on the oxidizing agent and reaction conditions. researchgate.net

Common oxidizing agents for this transformation include:

Peracids: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides to sulfones. researchgate.net

Hydrogen Peroxide with a Catalyst: A system of hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can effectively oxidize thiophenes to their corresponding sulfones in a stepwise manner, proceeding through a sulfoxide (B87167) intermediate. nih.gov

Dimethyldioxirane (DMDO): This reagent is effective for oxidizing thiophenes, including those with electron-withdrawing groups, under neutral conditions. utexas.edu

The choice of oxidant is crucial. For instance, oxidation with a peracid in the presence of a Lewis acid at low temperatures tends to favor the formation of thiophene-S-oxides, while the absence of an acid and higher temperatures typically lead to the thiophene-S,S-dioxides (sulfones). mdpi.org

A summary of common oxidizing agents for thiophene oxidation is presented below:

researchgate.netnih.govutexas.edumdpi.orgCompound Index

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound typically proceeds through a sequence of reactions, each requiring careful optimization of its conditions to maximize yield and purity. Key transformations include the formation of a substituted thiophene ring, introduction of a methylthio group, its subsequent oxidation to a sulfone, and the presence or introduction of an amino group.

One plausible synthetic route begins with a readily available starting material, 2-bromo-5-nitrothiophene (B82342). The synthesis can be broken down into three main steps, each with its own set of optimizable parameters:

Nucleophilic Aromatic Substitution: The bromine atom on 2-bromo-5-nitrothiophene can be displaced by a methylthio group using a nucleophile like sodium thiomethoxide. The efficiency of this substitution is highly dependent on the solvent, temperature, and the nature of the base used. Studies on similar aromatic nucleophilic substitutions on nitrothiophenes have shown that the reaction proceeds faster in ionic liquids compared to conventional solvents like methanol (B129727) or benzene nih.gov. The choice of the cation and anion of the ionic liquid can further influence the reaction rate and selectivity.

Oxidation of the Thioether: The resulting 5-(methylthio)-2-nitrothiophene is then oxidized to the corresponding sulfone, 5-(methylsulfonyl)-2-nitrothiophene. This oxidation is a critical step, and various oxidizing agents and catalytic systems can be employed. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst to enhance its reactivity. For instance, the use of a recyclable silica-based tungstate (B81510) interphase catalyst allows for the selective oxidation of sulfides to sulfones at room temperature using 30% hydrogen peroxide organic-chemistry.org. Other catalytic systems, such as those based on zirconium-substituted polyoxometalates, have also been shown to be effective in the oxidation of thioethers rsc.org. The choice of solvent can also significantly impact the reaction, with some methods being developed in more environmentally friendly solvents or even under solvent-free conditions organic-chemistry.org.

Reduction of the Nitro Group: The final step involves the reduction of the nitro group on 5-(methylsulfonyl)-2-nitrothiophene to yield the target amine. This reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or metal hydrides. The optimization of this step involves selecting a reducing agent that is selective for the nitro group without affecting the sulfone moiety.

An alternative approach could involve the Gewald reaction to construct the 2-aminothiophene ring system, followed by functionalization at the 5-position. For example, the synthesis of 3-acetyl-2-aminothiophenes has been reported via a modified Gewald reaction nih.govnih.govdoaj.org. Subsequent transformation of the acetyl group or another functional group at the 5-position would be necessary to introduce the methanesulfonyl group.

The optimization of these reaction conditions can be systematically investigated by varying parameters such as temperature, reaction time, catalyst loading, and solvent. The following interactive table summarizes key optimizable parameters for the crucial thioether oxidation step.

Interactive Data Table: Optimization of Thioether Oxidation to Sulfone

| Parameter | Range/Options | Effect on Reaction |

| Oxidant | Hydrogen peroxide, m-CPBA, Oxone®, Urea-hydrogen peroxide | Affects selectivity (sulfoxide vs. sulfone), cost, and waste products. |

| Catalyst | Tungstate salts, Rhenium complexes, Vanadium complexes, Lewis acids | Increases reaction rate and allows for milder conditions. |

| Solvent | Acetic acid, Methanol, Water, Ionic Liquids, Solvent-free | Influences solubility, reaction rate, and environmental impact. |

| Temperature | 0 °C to reflux | Higher temperatures generally increase reaction rate but can lead to side reactions. |

| Reaction Time | Minutes to hours | Optimized to ensure complete conversion without product degradation. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. This involves the selection of less hazardous reagents, the use of renewable resources, the design of energy-efficient processes, and the minimization of waste.

Atom Economy and Waste Reduction: The ideal synthesis would have high atom economy, where most of the atoms from the reactants are incorporated into the final product. The choice of synthetic route and reagents directly impacts this. For example, catalytic oxidations are generally more atom-economical than stoichiometric ones. The use of hydrogen peroxide as an oxidant is particularly advantageous as its only byproduct is water organic-chemistry.orggoogle.com.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Research into greener alternatives is ongoing. Ionic liquids, for instance, have been shown to be effective media for nucleophilic aromatic substitutions on thiophenes and can often be recycled nih.govacs.orgworldscientific.comdcu.ie. Solvent-free reactions, where the reactants themselves act as the solvent, represent an even greener approach and have been successfully applied in some thiophene syntheses sciforum.net.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts allow for reactions to proceed under milder conditions, with higher selectivity, and often with reduced waste generation. In the synthesis of this compound, catalysts can be employed in both the oxidation of the thioether and the reduction of the nitro group. The development of recyclable heterogeneous catalysts is particularly desirable as it simplifies product purification and reduces waste organic-chemistry.orggoogle.com. For example, a recyclable silica-based tungstate catalyst has been used for the efficient oxidation of sulfides to sulfones organic-chemistry.org.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts can enable reactions to proceed at lower temperatures. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input, and it has been successfully applied in Gewald reactions for the synthesis of 2-aminothiophenes.

The following table summarizes the application of green chemistry principles to the key synthetic steps.

Data Table: Green Chemistry Approaches in the Synthesis of this compound

| Synthetic Step | Green Chemistry Principle | Example Application |

| Thiophene Ring Synthesis | Use of alternative energy sources | Microwave-assisted Gewald reaction to reduce reaction time and energy consumption. |

| Safer solvents | Use of ionic liquids or solvent-free conditions in the Gewald reaction sciforum.net. | |

| Thioether Oxidation | Use of benign oxidants | Employing hydrogen peroxide, which produces water as a byproduct organic-chemistry.orggoogle.com. |

| Catalysis | Utilizing recyclable heterogeneous catalysts like silica-supported tungstate organic-chemistry.org. | |

| Nitro Group Reduction | Catalytic reductions | Using catalytic hydrogenation with a recyclable catalyst to minimize waste. |

Chemical Reactivity and Transformation Pathways of 5 Methanesulfonylthiophen 2 Amine

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring System

The thiophene ring in 5-methanesulfonylthiophen-2-amine is subject to electrophilic aromatic substitution, a fundamental reaction for the functionalization of aromatic systems. The regioselectivity of this transformation is governed by the directing effects of the two substituents: the activating and ortho-, para-directing amino group (-NH₂) and the deactivating and meta-directing methanesulfonyl group (-SO₂CH₃).

The amino group, being a strong activating group, significantly increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack. Conversely, the methanesulfonyl group is a powerful deactivating group, withdrawing electron density and rendering the ring less reactive. The positions ortho and para to the amino group (positions 3 and 5) are electronically activated, while the position meta to the methanesulfonyl group (position 4) is the least deactivated. Given that the 5-position is already substituted, electrophilic attack is expected to predominantly occur at the 3-position, which is ortho to the activating amino group and meta to the deactivating methanesulfonyl group.

Studies on related 2-aminothiophene derivatives have shown that electrophilic substitution, such as formylation, often occurs at the position ortho to the amino group. nih.gov For instance, the Vilsmeier-Haack reaction on 2-aminothiophenes typically yields the 3-formyl derivative. While specific studies on the electrophilic substitution of this compound are not extensively documented in the reviewed literature, the general principles of electrophilic aromatic substitution on substituted thiophenes provide a strong indication of the expected reactivity.

A common electrophilic substitution reaction is bromination. The bromination of substituted thiophenes often proceeds with high regioselectivity. For example, the bromination of 3-substituted thiophenes with N-bromosuccinimide (NBS) in acetic acid has been shown to be a highly selective and efficient method for introducing a bromine atom at the 2-position. chemistryviews.org In the case of this compound, bromination would be expected to occur at the 3-position, directed by the powerful activating effect of the amino group.

Nucleophilic Reactivity of the Amino Group in this compound

Despite this potential reduction in reactivity, the amino group remains sufficiently nucleophilic to participate in a variety of common transformations. For example, primary amines readily react with acylating agents such as acid chlorides and anhydrides to form amides. They can also undergo alkylation with alkyl halides, although this can sometimes lead to multiple substitutions, forming secondary and tertiary amines. chemguide.co.ukyoutube.comyoutube.com Condensation reactions with aldehydes and ketones can yield imines (Schiff bases), which are versatile intermediates for further synthetic manipulations.

Studies on related 2-aminothiophene derivatives have demonstrated the synthetic utility of the amino group. For instance, 2-aminothiophenes have been shown to react with isothiocyanates to form thiourea (B124793) derivatives, which can be further cyclized to generate fused heterocyclic systems. nih.govresearchgate.net These reactions highlight the potential of the amino group in this compound to serve as a handle for constructing more complex molecular architectures.

Transformations Involving the Methanesulfonyl Moiety

The methanesulfonyl group (-SO₂CH₃) is a robust and strongly electron-withdrawing functional group that significantly influences the chemical properties of the thiophene ring. While often considered relatively inert, under specific conditions, this moiety can undergo chemical transformations.

One potential transformation is the modification of the methyl group. For instance, deprotonation of the methyl group can be achieved with a strong base, generating a carbanion that can then react with various electrophiles. However, the acidity of the methyl protons in the methanesulfonyl group is generally low, requiring potent bases for this transformation.

Another possibility involves reactions that cleave the carbon-sulfur bond. While challenging, certain reductive or nucleophilic displacement conditions can lead to the removal or replacement of the entire methanesulfonyl group. For example, the sulfonyl group can sometimes act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly activated by other substituents or under forcing reaction conditions. The use of sulfonyl groups as blocking groups in aromatic synthesis relies on their ability to be removed under specific conditions, often involving strong acid and heat. rsc.org

Furthermore, the methanesulfonyl group can be synthesized from other sulfur-containing functionalities. For example, aryl methyl sulfones can be constructed from the corresponding aryl halides and a source of the methylsulfonyl group, or through the oxidation of the corresponding aryl methyl sulfides. nih.govmdpi.comresearchgate.net These synthetic routes provide alternative ways to introduce the methanesulfonyl group onto a thiophene ring.

Palladium-Catalyzed Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can serve as valuable substrates in these transformations, allowing for the introduction of a wide range of substituents onto the thiophene core.

A particularly relevant example is the Suzuki-Miyaura cross-coupling reaction. A study has reported the successful coupling of 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids using a palladium catalyst. mdpi.com This demonstrates that a thiophene ring bearing a sulfonamide group at the 2-position and a halogen at the 5-position is a viable substrate for this type of reaction. By analogy, a bromo-derivative of this compound could be expected to undergo similar palladium-catalyzed couplings to introduce aryl or heteroaryl groups at the 5-position.

The amino group itself can also participate in palladium-catalyzed reactions. For instance, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. While direct amination of a halogenated precursor at the 2-position would be a route to this compound, the compound itself can be a coupling partner if appropriately functionalized. For example, the amino group could be used to direct C-H activation at an adjacent position, or the entire amino-substituted thiophene could act as a nucleophile in certain coupling reactions. Palladium-catalyzed amination has been successfully applied to 2-chlorothienopyridone derivatives, showcasing the utility of this reaction for functionalizing thiophene-containing heterocycles. mdpi.org

The table below summarizes some examples of palladium-catalyzed coupling reactions on related thiophene derivatives, illustrating the potential for similar transformations on derivatives of this compound.

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(0) catalyst | 5-Arylthiophene-2-sulfonamides | mdpi.com |

| Suzuki-Miyaura Coupling | Functionalized bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Functionalized cyclopropylthiophenes | rsc.org |

| Buchwald-Hartwig Amination | 2-Chlorothienopyridone derivative | Primary aromatic amines | Pd(OAc)₂ / CsF | 2-(Arylamino)thienopyridone derivatives | mdpi.org |

Radical Reactions and Photochemical Transformations of the Compound

The study of radical and photochemical reactions of this compound is a more specialized area, with less direct literature available. However, based on the reactivity of related compounds, some potential transformations can be inferred.

Radical Reactions:

Radical reactions involving thiophenes can be initiated by various means, including the use of radical initiators or photolysis. One potential radical reaction is halogenation, particularly at allylic or benzylic-like positions. While the thiophene ring itself is aromatic, the presence of substituents can influence radical reactivity. For instance, radical bromination of substituted thiophenes has been reported. researchgate.net The formation of radical cations from sulfur-containing thiophene derivatives has also been observed, which can then react with nucleophiles. The amino group can also be a site for radical reactions, with the formation of aminyl radicals under certain conditions.

Photochemical Transformations:

The photochemical behavior of thiophene derivatives is an active area of research. Thiophenes can undergo various photochemical reactions, including isomerization, cycloaddition, and photooxidation. The presence of both an amino group and a methanesulfonyl group would be expected to significantly influence the photochemical stability and reactivity of the molecule.

Studies on the photochemistry of thiophene-S-oxides, which are related to sulfones, have shown that they can undergo deoxygenation to the corresponding thiophenes or rearrange to furans upon photoirradiation. researchgate.net The photochemistry of sulfonamides has also been investigated, revealing various photo-induced transformations. A direct photochemical reaction between nitroarenes and thiols to form sulfonamides has been reported, highlighting the potential for photo-driven reactions involving sulfur- and nitrogen-containing functionalities. chemistryviews.org

The table below provides a hypothetical overview of potential radical and photochemical reactions based on the reactivity of related compounds.

| Reaction Type | Potential Reactants/Conditions | Potential Product(s) | Basis of Inference |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide, Radical Initiator | 3-Bromo-5-methanesulfonylthiophen-2-amine | Radical bromination of substituted thiophenes researchgate.net |

| Radical Cation Formation | Oxidizing agent (e.g., I₂) | Radical cation intermediate for further reactions | Formation of radical cations from thio-substituted thienothiophenes |

| Photochemical Deoxygenation (of a potential S-oxide precursor) | UV irradiation | This compound | Photochemistry of thiophene-S-oxides researchgate.net |

| Photochemical Rearrangement (of a potential S-oxide precursor) | UV irradiation | Furan derivative | Photochemistry of thiophene-S-oxides researchgate.net |

Derivatization Strategies and Analogue Synthesis Based on 5 Methanesulfonylthiophen 2 Amine

Acylation and Sulfonylation of the Amino Group

The primary amino group of 5-methanesulfonylthiophen-2-amine is a key site for functionalization, readily undergoing acylation and sulfonylation reactions. These transformations are fundamental in altering the electronic and steric properties of the molecule, which can significantly influence its biological activity and physical characteristics.

Acylation of the amino group can be achieved using various acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. The reaction typically proceeds under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine. The resulting N-acylated derivatives are generally stable amides. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-(5-methanesulfonylthiophen-2-yl)acetamide.

Sulfonylation involves the reaction of the amine with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base. This reaction leads to the formation of stable sulfonamides. These derivatives are of particular interest in medicinal chemistry as the sulfonamide group is a well-known pharmacophore.

| Reagent Category | Example Reagent | Product Type |

| Acid Chloride | Acetyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide |

| Sulfonyl Chloride | Methanesulfonyl chloride | Sulfonamide |

Alkylation and Arylation of the Amino Group

Further diversification of the this compound structure can be achieved through the alkylation and arylation of the primary amino group. These reactions introduce new carbon-nitrogen bonds, expanding the molecular complexity and offering opportunities to modulate the compound's properties.

N-Alkylation of primary amines can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, by carefully controlling the reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, selective mono-alkylation can be favored. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono- and di-alkylation.

N-Arylation of the amino group is most effectively carried out using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which employs a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming aryl-nitrogen bonds. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be used to arylate the amine, though it often requires harsher reaction conditions. These methods allow for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups.

| Reaction Type | Catalyst/Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl Amine |

| Ullmann Condensation | Aryl halide, Copper catalyst, Base | N-Aryl Amine |

Formation of Complex Heterocyclic Systems from this compound Precursors

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electron-rich thiophene (B33073) ring, makes it an excellent precursor for the synthesis of fused and complex heterocyclic systems. These reactions often proceed through condensation and cyclization pathways, leading to novel molecular scaffolds with potential biological activities.

For example, condensation of the amino group with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings, resulting in thieno[2,3-d]pyrimidine (B153573) derivatives. These structures are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.

Similarly, reaction with appropriate precursors can lead to the formation of other fused heterocyclic systems. For instance, reaction with α-haloketones followed by cyclization can yield thiazole-containing structures. The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of a thioamide with an α-haloketone. While this compound is an amine rather than a thioamide, its derivatives could potentially be converted to the necessary thioamide precursor.

The synthesis of fused pyridine rings, leading to thieno[2,3-b]pyridine (B153569) systems, can also be envisioned through various synthetic strategies, such as the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group.

| Target Heterocycle | General Strategy |

| Thieno[2,3-d]pyrimidines | Condensation with α,β-unsaturated carbonyls or equivalents |

| Thiazole-fused systems | Reaction with α-haloketones (potentially via a thioamide derivative) |

| Thieno[2,3-b]pyridines | Condensation reactions (e.g., Friedländer annulation) |

Regioselective Functionalization of the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. The directing effects of the amino and methanesulfonyl substituents play a crucial role in determining the regioselectivity of these transformations. The amino group is a strong activating and ortho-, para-directing group, while the methanesulfonyl group is a deactivating and meta-directing group. In the case of 2-aminothiophenes, electrophilic substitution typically occurs at the C3 and C5 positions. Given the substitution pattern of this compound, the C3 and C4 positions are the most likely sites for further functionalization.

Common electrophilic substitution reactions include halogenation (bromination, iodination), nitration, and Friedel-Crafts reactions. For instance, bromination using N-bromosuccinimide (NBS) would likely introduce a bromine atom at the C3 or C4 position, with the exact regioselectivity depending on the reaction conditions. The introduction of a halogen atom provides a handle for subsequent cross-coupling reactions, further expanding the synthetic possibilities.

Synthesis of Sulfur-containing Derivatives and Their Modifications

The methanesulfonyl group and the thiophene sulfur atom offer opportunities for further derivatization, leading to a variety of sulfur-containing analogues.

The sulfur atom of the methanesulfonyl group is already in its highest oxidation state. However, the thiophene sulfur can potentially be oxidized to a sulfoxide (B87167) or a sulfone under controlled oxidation conditions. This modification would significantly alter the electronic properties and geometry of the thiophene ring.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 5 Methanesulfonylthiophen 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton and Carbon-13 NMR Experiments for Connectivity

Proton (¹H) NMR: The ¹H NMR spectrum of 5-Methanesulfonylthiophen-2-amine is anticipated to show distinct signals corresponding to the different types of protons. The two aromatic protons on the thiophene (B33073) ring are expected to appear as doublets in the region of δ 6.0-8.0 ppm, with their specific chemical shifts influenced by the electron-withdrawing sulfonyl group and the electron-donating amino group. The protons of the methyl group in the methanesulfonyl moiety would likely present as a singlet further upfield, typically in the δ 2.5-3.5 ppm range. The protons of the primary amine group (NH₂) may appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will reveal the number of unique carbon environments. For this compound, five distinct signals are expected: two for the thiophene ring carbons, one for the methyl carbon of the sulfonyl group, and two for the carbons of the thiophene ring attached to the amino and sulfonyl groups. The chemical shifts of the ring carbons are significantly affected by the substituents. The carbon bearing the electron-withdrawing SO₂CH₃ group will be shifted downfield, while the carbon attached to the electron-donating NH₂ group will be shifted upfield.

Anticipated ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H3 | Doublet, ~6.5-7.0 | C3: ~110-120 |

| H4 | Doublet, ~7.0-7.5 | C4: ~125-135 |

| CH₃ (sulfonyl) | Singlet, ~3.0-3.3 | CH₃: ~40-45 |

| NH₂ | Broad Singlet, variable | - |

| C2 (C-NH₂) | - | C2: ~150-160 |

| C5 (C-SO₂) | - | C5: ~140-150 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak between the two thiophene ring protons (H3 and H4) would be expected, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would allow for the direct assignment of the C3 and C4 signals based on the already assigned H3 and H4 signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). For instance, correlations between the methyl protons and the C5 of the thiophene ring would confirm the attachment of the methanesulfonyl group.

Advanced NMR for Conformational and Dynamic Studies

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of atoms, which is useful for determining the preferred conformation of flexible parts of the molecule, such as the orientation of the methanesulfonyl group relative to the thiophene ring. Variable temperature NMR studies could also reveal information about rotational barriers or other dynamic processes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₅H₇NO₂S₂), the expected exact mass can be calculated and compared with the experimental value, typically with an accuracy of less than 5 ppm.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of the methyl group (•CH₃), the entire methanesulfonyl group (•SO₂CH₃), or cleavage of the thiophene ring. The study of these fragmentation pathways helps to confirm the proposed structure.

Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure |

| [M - CH₃]⁺ | Loss of a methyl radical from the sulfonyl group |

| [M - SO₂CH₃]⁺ | Cleavage of the C-S bond of the sulfonyl group |

| [M - NH₂]⁺ | Loss of the amino group |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

N-H Vibrations: The primary amine group is expected to show two characteristic stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. An N-H bending vibration should also be observable around 1600-1650 cm⁻¹.

S=O Vibrations: The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching bands in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-S and C=C Vibrations: Vibrations associated with the thiophene ring, including C-S and C=C stretching, will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the S-C and S=O vibrations, complementing the IR data.

Key Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| N-H (amine) | Bend | 1600 - 1650 |

| S=O (sulfonyl) | Asymmetric Stretch | 1300 - 1350 |

| S=O (sulfonyl) | Symmetric Stretch | 1140 - 1160 |

| Thiophene Ring | C=C Stretch | ~1400 - 1500 |

| Thiophene Ring | C-S Stretch | ~600 - 800 |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure. Key structural features that would be determined include the planarity of the thiophene ring, the geometry around the sulfur atom of the sulfonyl group, and the conformation of the entire molecule in the solid state. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces, such as hydrogen bonds involving the amino group and the sulfonyl oxygens, which can influence the physical properties of the compound. While no specific crystal structure for this compound is publicly available, data from analogous structures, such as 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, show that thiophene derivatives can form extensive hydrogen bonding networks and π–π stacking interactions in the solid state. researchgate.net

Principles of Crystal Growth and Diffraction Experimentation

The foundation of a successful crystallographic analysis lies in the cultivation of high-quality single crystals. For organic molecules like this compound, this is typically achieved through slow evaporation of a saturated solution or by vapor diffusion techniques. The choice of solvent is critical and is often determined empirically, with common options including ethanol, acetone, and dichloromethane.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the crystal lattice scatter the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, researchers can determine the unit cell dimensions, space group, and ultimately the precise coordinates of each atom within the crystal. This detailed structural information is invaluable for understanding the molecule's conformation and intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Interactive Table of Crystallographic Data for a Thiophene Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2/c | researchgate.net |

| a (Å) | 10.642 (5) | nih.govresearchgate.net |

| b (Å) | 7.043 (5) | nih.govresearchgate.net |

| c (Å) | 14.535 (5) | nih.govresearchgate.net |

| β (°) | 93.566 (5) | nih.govresearchgate.net |

| Dihedral Angle (thiophene-phenyl) | 8.38 (10)° | nih.govresearchgate.net |

This data is for 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol and serves as an illustrative example of the type of information obtained from crystallographic studies of thiophene derivatives.

Supramolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound and its analogues are organized in a specific three-dimensional arrangement, known as the crystal packing. This packing is governed by a network of non-covalent interactions, including hydrogen bonds and π–π stacking. nih.gov The amine and sulfonyl groups in this compound are capable of forming strong hydrogen bonds, which can link molecules into chains or more complex architectures.

In the crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, for example, molecules are linked into centrosymmetric dimers by pairs of O—H···O hydrogen bonds. nih.gov These dimers are further connected into a three-dimensional network through aromatic π–π stacking interactions. nih.gov The study of these supramolecular architectures is crucial as they can significantly influence the physical properties of the material. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the molecule's conjugation and the influence of various substituents on its electronic structure.

For thiophene derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π→π* transitions within the aromatic ring. rsc.orgresearchgate.netresearchgate.net The position and intensity of these bands are sensitive to the nature of the substituents attached to the thiophene ring. nih.gov For example, the presence of both an electron-donating group (like the amino group) and an electron-withdrawing group (like the methanesulfonyl group) in this compound is expected to cause a red-shift (bathochromic shift) in the absorption maximum compared to unsubstituted thiophene. This is due to a narrowing of the HOMO-LUMO energy gap. wikipedia.org

The choice of solvent can also influence the UV-Vis spectrum. In a study of a polythiophene derivative, the absorption spectrum in a chloroform-methanol mixture was very similar to that in acetone, indicating the presence of two conformational structures in the polymer backbone. researchgate.net

Table 2: Interactive Table of UV-Vis Absorption Data for a Thiophene Derivative in Different Solvents

| Solvent | λmax (nm) | Reference |

| Chloroform | ~450 | researchgate.net |

| Acetone | 428 and 560 | researchgate.net |

| Chloroform-Methanol (10:90) | similar to acetone | researchgate.net |

This data is for a polythiophene derivative (PT1) and illustrates the solvatochromic effects that can be observed in the UV-Vis spectra of thiophene-based compounds.

Computational Chemistry and Theoretical Investigations of 5 Methanesulfonylthiophen 2 Amine

Frontier Molecular Orbital (FMO) Analysis of Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and stability. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity.

For 5-Methanesulfonylthiophen-2-amine, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most likely sites for electrophilic and nucleophilic attack. The electron-donating amino group would be expected to contribute significantly to the HOMO, while the electron-withdrawing methanesulfonyl group would likely have a strong influence on the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated) This table is for illustrative purposes only and does not represent actual calculated data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule can significantly impact its properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them. For this compound, this would involve studying the rotation around the C-S bond of the methanesulfonyl group and the C-N bond of the amine group.

A Potential Energy Surface (PES) map would be generated by systematically changing key dihedral angles and calculating the energy at each point. This map would visualize the energy landscape of the molecule, revealing the most stable conformers and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, the following spectroscopic properties could be calculated:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This information helps in assigning the peaks in an experimental IR spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be predicted. These calculated shifts are valuable for interpreting experimental NMR spectra and confirming the connectivity of the atoms in the molecule.

UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths can be calculated to predict the UV-Vis absorption spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of a molecule in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the interactions between them.

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements. This would provide insights into:

Solvation: How the solvent molecules arrange themselves around the solute and the strength of the interactions.

Conformational Dynamics: How the molecule's conformation changes over time in solution.

Intermolecular Interactions: The simulation can reveal how this compound molecules interact with each other in solution, which can be important for understanding its physical properties like solubility and aggregation.

Applications of 5 Methanesulfonylthiophen 2 Amine As a Versatile Synthetic Building Block

Role in the Synthesis of Advanced Organic Materials

Thiophene-containing molecules are integral to the field of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of these materials are highly dependent on the nature of the substituents on the thiophene (B33073) ring. The presence of both donor (amino) and acceptor (methanesulfonyl) groups on the same thiophene core in 5-Methanesulfonylthiophen-2-amine could lead to materials with interesting charge-transfer properties. However, no published studies have yet reported the incorporation of this specific compound into advanced organic materials.

Intermediacy in the Development of New Catalytic Systems

The amino group of this compound could serve as a coordination site for metal ions, making it a potential ligand for the development of new catalysts. The electronic environment of the metal center could be fine-tuned by the electron-withdrawing sulfonyl group, potentially influencing the catalytic activity and selectivity. Metal complexes of sulfonamide-containing ligands have been explored in various catalytic reactions. Nevertheless, there is no specific information available on the use of this compound in the development of new catalytic systems.

Contribution to the Construction of Complex Heterocyclic Scaffolds for Chemical Research

Aminothiophenes are well-established precursors for the synthesis of thieno[2,3-b]pyridines, a class of heterocyclic compounds with diverse biological activities. The general synthetic route often involves the condensation of a 2-aminothiophene derivative with a 1,3-dicarbonyl compound or a related synthon. While this suggests a potential pathway for utilizing this compound to create novel, functionalized thieno[2,3-b]pyridine (B153569) scaffolds, no specific examples of such reactions have been documented in the scientific literature.

Use in the Preparation of Probes for Molecular Biology Research

Fluorescent probes are essential tools in molecular biology for imaging and sensing applications. The thiophene scaffold is a component of some fluorescent dyes. The push-pull nature of the substituents in this compound might impart interesting photophysical properties, but there are no reports of its use in the design or synthesis of molecular probes.

Precursor to Agrochemical Research Intermediates

Many commercial agrochemicals are nitrogen- and sulfur-containing heterocyclic compounds. The structural motifs present in this compound could, in principle, be elaborated to produce novel candidates for herbicides, fungicides, or insecticides. However, the role of this specific compound as a precursor to agrochemical research intermediates is not described in the available literature.

Challenges and Future Directions in the Research of 5 Methanesulfonylthiophen 2 Amine

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methodologies for 5-Methanesulfonylthiophen-2-amine and its derivatives, while effective, often present opportunities for improvement in terms of efficiency and sustainability. Future research will likely prioritize the development of greener and more atom-economical synthetic pathways. This includes exploring novel catalytic systems that can operate under milder reaction conditions, thereby reducing energy consumption and waste generation. The principles of green chemistry, such as the use of renewable starting materials and environmentally benign solvents, will be central to these efforts.

Exploration of Novel Reactivity Patterns and Selectivity

Unlocking new reactivity patterns of this compound is a key objective for future research. While its role as a nucleophile is well-established, investigations into its potential as a partner in various coupling reactions could unveil new synthetic possibilities. For instance, exploring its participation in C-H activation or cross-coupling reactions could lead to the development of novel transformations for the construction of complex molecular architectures.

Achieving high levels of selectivity—chemo-, regio-, and stereoselectivity—in reactions involving this compound is another critical area of focus. The development of chiral catalysts and reagents that can control the stereochemical outcome of reactions will be instrumental in the synthesis of enantiomerically pure compounds, which are often required for pharmaceutical applications. Understanding the inherent electronic and steric properties of the molecule will be crucial in designing reactions that proceed with high selectivity.

Expansion of Application Domains beyond Current Scope

While this compound has found applications in medicinal chemistry, particularly in the development of kinase inhibitors, its potential extends far beyond this domain. Future research should aim to explore its utility in other areas, such as materials science and agrochemicals. For example, its unique electronic properties could be harnessed in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In the field of agrochemicals, the structural motifs present in this compound could serve as a scaffold for the development of new herbicides, insecticides, or fungicides. Systematic screening of its derivatives for biological activity in these areas could lead to the discovery of new and effective crop protection agents.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in modern chemical synthesis. These technologies offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to rapidly synthesize and screen large libraries of compounds.

Applying these methodologies to the synthesis and derivatization of this compound could significantly accelerate the drug discovery and materials development process. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Automated synthesis platforms, coupled with high-throughput screening, can facilitate the rapid identification of new derivatives with desired properties.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 5-Methanesulfonylthiophen-2-amine, and how are intermediates characterized? A: A common approach involves sulfonylation of thiophene derivatives. For example, methanesulfonyl chloride can react with a thiophen-2-amine precursor under basic conditions (e.g., NaH or pyridine). Key intermediates, such as 5-(methylsulfonyl)thiophene-2-carboxylic acid, are characterized using NMR (¹H/¹³C), IR, and melting point analysis . For novel intermediates, high-resolution mass spectrometry (HRMS) and elemental analysis are recommended to confirm purity and structure .

Handling and Stability

Q: What precautions are required for safe handling and storage of this compound in laboratory settings? A:

- Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Perform reactions in a fume hood to mitigate inhalation risks .

- Storage: Store in sealed containers under refrigeration (2–8°C) in a dry, ventilated area. Avoid exposure to moisture and oxidizing agents due to potential sulfonyl group reactivity .

Advanced Reactivity Studies

Q: How does the methanesulfonyl group influence the reactivity of the thiophene ring in cross-coupling reactions? A: The electron-withdrawing sulfonyl group deactivates the thiophene ring, reducing electrophilic substitution rates. However, it enhances regioselectivity in Suzuki-Miyaura couplings at the 3-position. Optimize conditions using Pd(PPh₃)₄ as a catalyst and microwave-assisted heating (120°C, 1 h) to achieve >80% yields . Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

Contradictory Spectral Data Analysis

Q: How should researchers resolve discrepancies in NMR or IR data for this compound derivatives? A:

Cross-validate techniques: Compare ¹H NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G*) to identify anomalies .

Check purity: Recrystallize samples from ethanol/water and rerun elemental analysis to rule out impurities .

Reaction conditions: Re-examine synthetic steps for unintended side reactions (e.g., sulfonyl group hydrolysis under acidic conditions) .

Computational Modeling

Q: What computational methods are suitable for predicting the electronic properties of this compound? A:

- DFT studies: Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps and electrostatic potential maps, which correlate with reactivity and solubility .

- Molecular docking: For biological applications, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina with AMBER force fields .

Stability Under Reaction Conditions

Q: How does the methanesulfonyl group degrade under high-temperature or acidic conditions? A: The sulfonyl group is stable below 150°C but may hydrolyze in strong acids (e.g., HCl > 2 M) to form thiophen-2-amine and methanesulfonic acid. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) .

Analytical Method Development

Q: What chromatographic methods are recommended for quantifying this compound in complex mixtures? A:

- HPLC: Use a reverse-phase C18 column with a mobile phase of 0.1% TFA in water:acetonitrile (gradient 10–90% acetonitrile over 20 min) .

- GC-MS: Derivatize with BSTFA to improve volatility and detect using electron ionization (EI) at 70 eV .

Ecological and Toxicity Data Gaps

Q: How can researchers address the lack of ecotoxicological data for this compound? A:

- Acute toxicity assays: Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests for preliminary data .

- Degradation studies: Perform photolysis (UV light, 254 nm) or biodegradation (activated sludge) to assess persistence .

Advanced Applications in Materials Science

Q: What strategies enhance the utility of this compound in conductive polymers? A: Copolymerize with EDOT (3,4-ethylenedioxythiophene) via oxidative polymerization (FeCl₃ in chloroform) to create sulfonated PEDOT derivatives. Characterize conductivity via four-point probe measurements (1–10 S/cm) .

Reproducibility Challenges

Q: How can batch-to-batch variability in synthetic yields be minimized? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.